5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylicacid
Description
5-[(6-Bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid (referred to as NL2 in research) is a synthetic small-molecule inhibitor of bacterial cystathionine γ-lyase (bCSE), an enzyme critical for bacterial sulfur metabolism and antibiotic resistance . Its structure combines a 6-bromoindole moiety linked via a methylene bridge to a 2-methylfuran-3-carboxylic acid scaffold (Fig. 1). This compound enhances the efficacy of antibiotics like gentamicin by disrupting bacterial redox homeostasis, making it a promising antibiotic potentiator .
Properties
IUPAC Name |
5-[(6-bromoindol-1-yl)methyl]-2-methylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-13(15(18)19)7-12(20-9)8-17-5-4-10-2-3-11(16)6-14(10)17/h2-7H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOVJISMCVGULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN2C=CC3=C2C=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid typically involves the coupling of 6-bromoindole with a furan derivative. One common method involves the use of methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate as the furan building block . The reaction is usually carried out under basic conditions, often employing a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole moiety can be reduced to form indolines.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of indolines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the compound's potential as an antibacterial agent. The synthesis of derivatives based on 6-bromoindole, including 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid, has shown promise in enhancing the efficacy of antibiotics against resistant strains of bacteria. For instance, the compound has been identified as a potentiator that significantly enhances the antibiotic effect on pathogenic microorganisms, including those resistant to conventional treatments .
Case Study: Development of bCSE Inhibitors
In a study focused on the synthesis of indole-based inhibitors for bacterial cystathionine γ-synthase (bCSE), researchers utilized 6-bromoindole as a key building block. The resulting compounds demonstrated effective antibacterial properties and were optimized for biological testing. This approach emphasizes the importance of 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid in developing new antibacterial therapies .
Synthesis and Chemical Properties
The compound serves as an essential intermediate in organic synthesis, particularly in creating complex indole derivatives. Its unique structure allows for various modifications that can lead to compounds with diverse biological activities.
Chemical Structure and Synthesis Pathway
The chemical formula for 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid is C13H12BrN1O3. The synthesis typically involves several steps, including the coupling of 6-bromoindole with 2-methylfuran-3-carboxylic acid derivatives. The optimization of these synthetic pathways is crucial for producing the compound in sufficient quantities for research and development purposes .
Potential in Drug Development
The compound's properties make it a valuable candidate for further drug development. Its ability to act as an antibiotic potentiator opens avenues for creating new therapeutic agents that can combat antibiotic resistance—a growing global health concern.
Research Findings
Research indicates that compounds derived from indole structures have shown promising results in preclinical studies, with some demonstrating activity against multidrug-resistant bacterial strains. This positions 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid as a potential lead compound in developing next-generation antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring can also participate in interactions with biological macromolecules, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Table 1: Comparison of NL2 with Selected Analogues
Key Findings :
- NL2 vs. 2a : Compound 2a, with a thiophene core and carboxyl group at C-2, exhibits twice the potency (IC50 = 4.1 µM) and higher selectivity (3.6-fold) than NL2 .
- Indole vs. Indazole : Replacing indole with indazole (MNS5, MNS6) reduces activity (IC50 >18 µM), likely due to altered π-stacking interactions in the bCSE binding pocket .
- Pyrrole vs. Indole : Pyrrole-based compounds (5a, 5b) lack inhibitory activity, underscoring the indispensability of the indole ring for binding .
Modifications Impacting Bioactivity :
- Ester vs. Acid : The methyl ester precursor of NL2 is inactive, confirming the carboxyl group’s role in enzyme interaction .
- Bromine Substitution : Removal of the 6-bromo group (e.g., in unsubstituted indole analogs) reduces potency by >10-fold .
Selectivity and Mechanism
NL2 inhibits bCSE (IC50 = 8.2 µM) with moderate selectivity over human CSE (1.8-fold) . Metadynamics simulations suggest NL2 binds at the interface of two bCSE monomers, a region structurally divergent from hCSE, explaining its preferential activity .
Biological Activity
5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid, also referred to as NL2, is an indole-based compound that has garnered attention for its potential biological activities, particularly in the context of antibiotic resistance and antibacterial properties. This article synthesizes recent research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Synthesis of 5-[(6-bromo-1H-indol-1-yl)methyl]-2-methylfuran-3-carboxylic acid
The synthesis of NL2 involves several key steps that utilize 6-bromoindole as a building block. The compound is synthesized through a multi-step process that includes:
- Formation of Methyl 2-methylfuran-3-carboxylate : This intermediate is produced via rhodium-catalyzed cyclization.
- Coupling Reaction : The methyl furan derivative is then coupled with 6-bromoindole to yield NL2.
- Purification : The final product is purified using standard techniques to ensure high yield and purity suitable for biological testing.
This synthetic pathway has been optimized to produce gram quantities of NL2 for further biological evaluation, demonstrating its scalability and efficiency .
Antibacterial Properties
NL2 has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that NL2 acts as a potentiator of antibiotic efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound enhances the sensitivity of these bacteria to antibiotics, suggesting a potential role in overcoming antibiotic resistance .
Minimum Inhibitory Concentration (MIC) Studies :
- Staphylococcus aureus: MIC values indicate effective inhibition at low concentrations.
- Pseudomonas aeruginosa: Demonstrated significant antibacterial activity with comparable MIC values.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Pseudomonas aeruginosa | 7.80 |
Antifungal Activity
In addition to its antibacterial properties, NL2 exhibits antifungal activity against Candida albicans. The compound's efficacy was measured through Minimum Fungicidal Concentration (MFC) assays:
| Fungal Strain | MFC (µg/mL) |
|---|---|
| Candida albicans | 62.50 |
The mechanism by which NL2 enhances antibiotic activity appears to involve the inhibition of bacterial cystathionine γ-synthase (bCSE), a critical enzyme in bacterial metabolism. By inhibiting this enzyme, NL2 disrupts essential metabolic pathways, leading to increased susceptibility to antibiotics .
Case Studies and Research Findings
Recent studies have focused on the structural activity relationship (SAR) of indole derivatives, including NL2. These studies highlight the following findings:
- Cytotoxicity : Some derivatives exhibit significant cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range .
- Biofilm Inhibition : NL2 has been shown to inhibit biofilm formation in staphylococci without affecting planktonic cell viability, indicating its potential as a therapeutic agent in preventing chronic infections associated with biofilms .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the indole-furan connectivity and substituent positions. Key signals include the indole NH (~10–12 ppm, if unsubstituted) and furan methyl protons (~2.3–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for bromine’s isotopic pattern .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% recommended for biological assays) .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond angles and stereochemistry, as demonstrated for analogous bromo-indole derivatives .
How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what methodological controls are necessary?
Advanced Research Question
- Assay Design : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
- Mechanistic Studies : Combine minimum inhibitory concentration (MIC) assays with time-kill curves and membrane permeability tests (e.g., SYTOX Green uptake). Synergy studies with β-lactams may reveal adjuvant potential .
- Data Validation : Replicate experiments across independent labs to address variability in microbial strains and growth conditions .
What computational strategies can elucidate the structure-activity relationship (SAR) of this compound’s bromine substituent in biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions between the brominated indole and target proteins (e.g., bacterial topoisomerases or fungal CYP51). Compare binding energies with non-brominated analogs .
- Quantum Mechanics (QM) : Density functional theory (DFT) calculates the bromine’s electronic effects (e.g., electron-withdrawing nature) on the indole ring’s reactivity and binding affinity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
How can contradictory data in reported biological activities of this compound be systematically resolved?
Advanced Research Question
- Meta-Analysis : Compile datasets from multiple studies and apply statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers or confounding variables (e.g., cell line heterogeneity) .
- Standardized Protocols : Adopt uniform assay conditions (e.g., pH, temperature, and cell density) across labs. Publicly share raw data via repositories like Zenodo for transparency .
- Counter-Screening : Test the compound against off-target receptors (e.g., hERG channels) to rule out nonspecific effects. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
Advanced Research Question
- Salt Formation : Screen with pharmaceutically acceptable counterions (e.g., sodium or meglumine) to enhance aqueous solubility. Monitor pH stability (2–7.4) .
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, with enzymatic cleavage in target tissues .
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time. Characterize using dynamic light scattering (DLS) and in vitro release assays .
How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?
Advanced Research Question
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition type (competitive/non-competitive). Use Lineweaver-Burk plots for visualization .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in real time .
- CRISPR Knockouts : Generate enzyme-deficient microbial strains (e.g., E. coli ΔgyrB) to confirm target specificity via rescue experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
